Ethyl [(1-ethylpropyl)amino](oxo)acetate
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Overview
Description
Ethyl (1-ethylpropyl)aminoacetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is known for its unique structure, which includes an ethyl group, a propyl group, and an amino group attached to an oxoacetate moiety . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-ethylpropyl)aminoacetate typically involves the reaction of ethyl oxoacetate with 1-ethylpropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Ethyl (1-ethylpropyl)aminoacetate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-ethylpropyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (1-ethylpropyl)aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl (1-ethylpropyl)aminoacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The oxoacetate moiety can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl (1-ethylpropyl)aminoacetate can be compared with similar compounds such as:
- Ethyl (1-methylpropyl)aminoacetate
- Ethyl (1-ethylbutyl)aminoacetate
- Ethyl (1-ethylpropyl)aminoacetate
These compounds share similar structures but differ in the substituents attached to the amino or oxoacetate groups. The unique combination of ethyl and propyl groups in Ethyl (1-ethylpropyl)aminoacetate gives it distinct chemical properties and reactivity .
Biological Activity
Ethyl (1-ethylpropyl)aminoacetate is a compound that has garnered attention in various fields of medicinal chemistry and agricultural science due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Ethyl (1-ethylpropyl)aminoacetate features a distinctive structure that contributes to its biological activity. The compound can be represented by the following chemical formula:
This structure contains an ethyl group, an amino group, and an oxoacetate moiety, which are pivotal for its interaction with biological targets.
The biological activity of Ethyl (1-ethylpropyl)aminoacetate is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties.
- Receptor Modulation : It is believed to interact with various receptors, altering their activity and resulting in significant biological responses.
- Cellular Process Disruption : Ethyl (1-ethylpropyl)aminoacetate may interfere with critical cellular processes like DNA replication and protein synthesis, affecting cell proliferation and survival.
1. Antimicrobial Activity
Research has indicated that Ethyl (1-ethylpropyl)aminoacetate exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
2. Anti-inflammatory Effects
Ethyl (1-ethylpropyl)aminoacetate has been studied for its potential anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
3. Anticancer Potential
The compound is being investigated for its anticancer effects, particularly in relation to apoptosis induction in cancer cells. Studies have shown that it can sensitize cancer cells to chemotherapeutic agents by modulating the Bcl-2 family of proteins.
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of Ethyl (1-ethylpropyl)aminoacetate on human lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested the compound against clinical isolates of multidrug-resistant bacteria. The findings suggested that Ethyl (1-ethylpropyl)aminoacetate could serve as a potential lead compound for developing new antibiotics.
Properties
IUPAC Name |
ethyl 2-oxo-2-(pentan-3-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)10-8(11)9(12)13-6-3/h7H,4-6H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABFEQLGUXMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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